molecular formula C15H14O2 B151955 Deoxylapachol CAS No. 3568-90-9

Deoxylapachol

Cat. No.: B151955
CAS No.: 3568-90-9
M. Wt: 226.27 g/mol
InChI Key: OSDFYZPKJKRCRR-UHFFFAOYSA-N
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Description

Deoxylapachol is a naturally occurring compound found in the wood of Tectona grandis (teak) It is a derivative of lapachol and belongs to the class of naphthoquinones

Mechanism of Action

Target of Action

Deoxylapachol, a major cytotoxic component of New Zealand brown alga, Landsburgia quercifolia , is known to have antifungal and anti-cancer activities. It is active against P-388 leukemia cells . .

Mode of Action

It is known that compounds having a quinone as the core system, like this compound, have promising biological activity . A central feature of ortho- and para-quinonoid based cytotoxins is their ability to generate semiquinone radicals by bioreduction, which then accelerates intracellular hypoxic conditions . This could potentially explain the anti-cancer activity of this compound.

Biochemical Pathways

It is known that naphthoquinones, a class of compounds to which this compound belongs, have been shown to interfere with the bio-activities of enzymes known as topoisomerases , a group of enzymes that are critical for DNA replication in cells . In addition, naphthoquinones have been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .

Result of Action

This compound has been found to have anti-cancer activity, being active against P-388 leukemia cells . It also has antifungal activity . In the context of pulp and paper industry, this compound has been found to enhance the delignification rate and retain carbohydrates during the kraft cooking process . The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without the catalyst .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of the pulp and paper industry, the use of this compound as a catalyst in kraft cooking increases pulp yield, reduces lignin content in pulp fibers, and reduces energy consumption . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific conditions under which it is used.

Biochemical Analysis

Biochemical Properties

Deoxylapachol plays a significant role in biochemical reactions. It can induce fungal cell wall stress .

Cellular Effects

This compound has been found to have effects on various types of cells. It exhibits cytotoxicity, which means it can kill cells

Molecular Mechanism

Its cytotoxic, antifungal, and anti-cancer activities suggest that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxylapachol can be isolated from the acetone extracts of teak wood using column chromatography. The process involves extracting the wood with acetone, followed by chromatographic separation to obtain this compound along with other related compounds such as iso-deoxylapachol and 2-methylanthraquinone .

Industrial Production Methods: The industrial production of this compound primarily involves the extraction from teak wood waste. This method not only provides a sustainable source of the compound but also adds value to the otherwise discarded wood waste .

Chemical Reactions Analysis

Types of Reactions: Deoxylapachol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a catalyst in the pulp and paper industry.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Deoxylapachol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFYZPKJKRCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189186
Record name Deoxylapachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3568-90-9
Record name Deoxylapachol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3568-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxylapachol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3568-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507
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Record name Deoxylapachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYLAPACHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deoxylapachol exert its antifungal effect?

A1: Research suggests that this compound induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that this compound exposure led to fluorescence, indicating cell wall stress. [] Additionally, this compound exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]

Q2: What is the target of this compound in wood rot fungi?

A2: While the exact target remains unclear, research suggests that this compound's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]

Q3: What is the role of this compound in teak wood's natural durability?

A3: this compound is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]

Q5: How is this compound typically characterized?

A5: this compound is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]

Q6: Does the source of this compound influence its properties?

A6: While the basic chemical structure remains consistent, the source of this compound can slightly influence its purity and biological activity. For instance, this compound extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]

Q7: Can this compound be used as a wood preservative?

A7: While this compound exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]

Q8: Is this compound toxic to humans?

A8: this compound, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]

Q9: What are the environmental implications of using this compound?

A9: The environmental impact of this compound requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]

Q10: What are the key areas for future research on this compound?

A10: Future research should focus on:

  • Exploring structure-activity relationships to design more potent and selective derivatives. [, ]
  • Developing efficient and sustainable methods for this compound extraction and synthesis. []
  • Investigating its potential for targeted drug delivery and reducing toxicity. []
  • Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.